molecular formula C15H12BrN3S B12897926 1,3,4-Thiadiazol-2-amine, 5-(4-bromophenyl)-N-(4-methylphenyl)- CAS No. 92433-18-6

1,3,4-Thiadiazol-2-amine, 5-(4-bromophenyl)-N-(4-methylphenyl)-

Cat. No.: B12897926
CAS No.: 92433-18-6
M. Wt: 346.2 g/mol
InChI Key: GBYLUTDNWQNRBR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with p-tolyl isothiocyanate, followed by cyclization with hydrazine hydrate under reflux conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-methylphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(4-bromophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing its biological activity and selectivity compared to similar compounds with different substituents.

Properties

CAS No.

92433-18-6

Molecular Formula

C15H12BrN3S

Molecular Weight

346.2 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H12BrN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)

InChI Key

GBYLUTDNWQNRBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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